REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:10](=[O:12])[CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:13]Br>C(Cl)(Cl)Cl>[CH3:1][O:2][N:3]=[C:4]([C:10](=[O:12])[CH2:11][Br:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OCC)C(C)=O
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Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The solution is stirred for 1 hour at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with dilute sodium bicarbonate aq. solution and water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
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Details
|
The dried solution is subjected to the distillation of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OCC)C(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |